![molecular formula C17H18FN3O3 B2555482 4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941120-84-9](/img/structure/B2555482.png)
4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a potential drug designed as a hybrid compound with antihypertensive, antioxidant and beta-adrenolytic activity .
Synthesis Analysis
The synthesis of such compounds often involves the use of acid-catalyzed condensation of ethyl acetoacetate, benzaldehyde, and urea in ethanol by refluxing the mixture . Lewis acids catalyze a three-component coupling reaction for various pyrimidine derivatives synthesis .Molecular Structure Analysis
The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . Single-crystal X-ray diffraction data can be used to solve the crystal structure .Chemical Reactions Analysis
The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .科学的研究の応用
Theoretical Studies and Molecular Dynamics
A study by Prasad et al. (2010) explored the equilibrium geometries of Tegafur, a compound closely related to the requested chemical structure, analyzing its molecular electrostatic potential surface and comparing its properties with 5-fluoro-uracil (5-FU) using density functional theory. This research aimed to understand the selectivity of prodrug tegafur over 5-FU, providing insights into the molecular dynamics and potential applications of such compounds in chemotherapy, emphasizing the importance of their selectivity and efficiency at the molecular level (Prasad, Sinha, & Kumar, 2010).
Molecular Structure Analysis
Another aspect of research focused on the structural investigation of pyridopyrimidine diones, including studies on compounds with similar chemical structures. For example, Wolska and Herold (2000) reported on the X-ray crystal structure determination of hexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones, revealing insights into their molecular conformations and the formation of centrosymmetric dimers through intermolecular hydrogen bonds. These findings contribute to a deeper understanding of the structural properties and potential intermolecular interactions of related compounds (Wolska & Herold, 2000).
Supramolecular Chemistry
Research by Fonari et al. (2004) on pyrimidine derivatives, including those with crown-containing hydrogen-bonded supramolecular assemblies, showcases the potential of such compounds in designing novel materials. The study described the synthesis and investigation of novel pyrimidine derivatives as ligands for co-crystallization with diaza-crowns, leading to the formation of complex 2D and 3D networks through hydrogen bonding. This research highlights the versatility and application potential of pyrimidine diones in supramolecular chemistry and material science (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
作用機序
将来の方向性
特性
IUPAC Name |
4-(4-fluorophenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h3-6,12,15H,1-2,7-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKOTDUEOYPQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

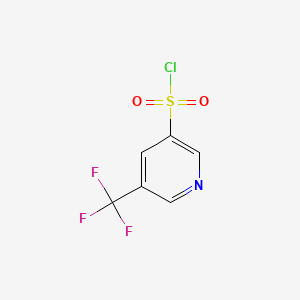
![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)
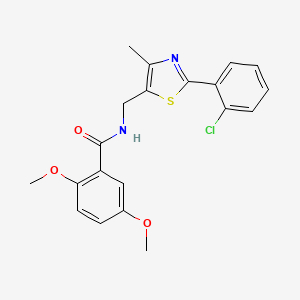
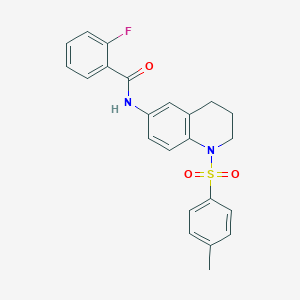
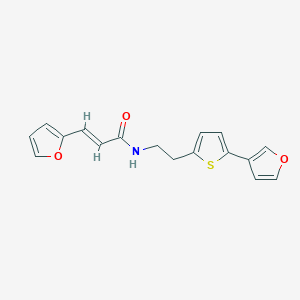
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
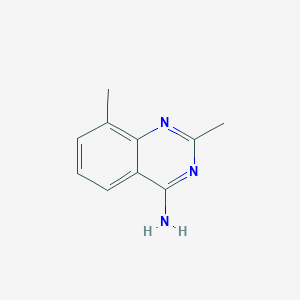
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2555411.png)
![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester](/img/structure/B2555412.png)
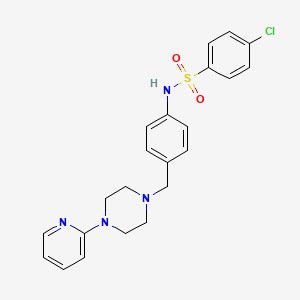
![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)
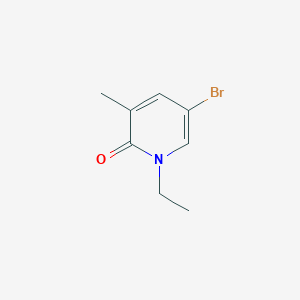
![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)
